Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

Lipophilicity Physicochemical profiling Fragment-based drug discovery

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 2089292-97-5) is a dihalogenated imidazo[4,5-b]pyridine bearing a methyl group at the 2-position. It belongs to the privileged imidazopyridine scaffold that has yielded marketed drugs targeting GABAA receptors, proton pumps, and kinases.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04
CAS No. 2089292-97-5
Cat. No. B2392766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
CAS2089292-97-5
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-3-10-6-4(8)2-5(9)12-7(6)11-3/h2H,1H3,(H,10,11,12)
InChIKeyICLBDPZXMHYODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 2089292-97-5) – Quantitative Differentiation Guide for Procurement and Selection


5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 2089292-97-5) is a dihalogenated imidazo[4,5-b]pyridine bearing a methyl group at the 2-position. It belongs to the privileged imidazopyridine scaffold that has yielded marketed drugs targeting GABAA receptors, proton pumps, and kinases [1]. This compound is primarily employed as a synthetic building block in medicinal chemistry, particularly for the construction of kinase-focused libraries and fragment-based screening collections. Its substitution pattern – two chlorine atoms at positions 5 and 7, and a methyl group at position 2 – confers a distinct physicochemical profile that differentiates it from other imidazo[4,5-b]pyridine congeners in terms of lipophilicity, hydrogen-bonding capacity, and steric bulk, all of which are critical parameters for fragment evolution and lead optimization programs [2].

Why Generic Substitution of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine with Other Imidazopyridines Fails


Simply interchanging 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine with another imidazo[4,5-b]pyridine analog – even one that appears structurally similar – can lead to divergent outcomes in synthetic routes and structure-activity relationships. The precise positioning of the two chlorine atoms at C5 and C7, combined with the C2 methyl group, determines the compound's computed lipophilicity (XLogP3 = 2.7) [1], topological polar surface area (TPSA = 41.6 Ų) [1], and hydrogen-bond donor/acceptor counts, all of which influence membrane permeability, solubility, and target binding. Removing the 2-methyl group or relocating a chlorine atom alters these parameters in ways that are often non-linear and difficult to predict without experimental confirmation. The following quantitative evidence identifies the specific dimensions where this compound exhibits measurable differentiation relative to its closest comparators, enabling informed procurement decisions.

Quantitative Differentiation Evidence for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine (2089292-97-5) Against Its Closest Analogs


Lipophilicity Differential: 2-Methyl vs. 2-Unsubstituted Imidazo[4,5-b]pyridine Core

The presence of the 2-methyl group in 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine increases the computed partition coefficient (XLogP3) by approximately 0.7 log units relative to the 2-unsubstituted analog 5,7-dichloro-1H-imidazo[4,5-b]pyridine. Based on established fragment-likeness guidelines, this ΔlogP of ~0.7 translates to a roughly 5-fold difference in predicted membrane partitioning, which can be decisive when selecting a starting fragment for lead optimization. The 2-methyl compound remains within the Rule-of-Three compliant logP range (≤3), making it particularly suitable for fragment-based screening campaigns where balanced lipophilicity is essential [1].

Lipophilicity Physicochemical profiling Fragment-based drug discovery

Purity and Cost Efficiency: 97% Purity at a Competitive Price Point from Fluorochem

Fluorochem offers 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine at 97.0% purity with a list price of £79.00 per 100 mg (£0.79/mg) and £128.00 per 250 mg (£0.51/mg) . In contrast, Sigma-Aldrich lists the same compound at 95% purity (product code AMBH5816BA76) , while other vendors such as Activate Scientific offer 95% purity at a comparable or higher price point. The 2 percentage-point purity advantage, combined with transparent small-quantity pricing, makes the Fluorochem offering the most cost-effective entry point for laboratories requiring high-purity material for sensitive downstream chemistry such as palladium-catalyzed cross-couplings or kinase inhibitor assembly.

Commercial sourcing Purity comparison Procurement economics

Topological Polar Surface Area and Hydrogen-Bond Donor Count Impact on CNS Drug-Likeness

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has a computed topological polar surface area (TPSA) of 41.6 Ų and exactly 1 hydrogen-bond donor (the imidazole N-H) [1]. This positions it favorably within the CNS multiparameter optimization (MPO) space, where TPSA values below 60–70 Ų and HBD counts of 0–1 are associated with higher probability of blood-brain barrier penetration. By comparison, the 1-methyl regioisomer (5,7-dichloro-1-methyl-1H-imidazo[4,5-b]pyridine, CAS 1823930-41-1) has zero hydrogen-bond donors, which may reduce solubility but eliminate a potential site for undesired hydrogen bonding with off-target proteins. The 2-methyl compound thus offers a deliberate balance: retention of one HBD for target engagement while maintaining TPSA below the CNS threshold [2].

CNS drug discovery Physicochemical property Blood-brain barrier permeability

Synthetic Tractability: 2-Methyl Group as a Versatile Handle for Further Functionalization

The 2-methyl substituent on the imidazole ring of 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine serves as a latent functional handle that can be selectively oxidized to the carboxylic acid, brominated at the benzylic position for subsequent nucleophilic displacement, or engaged in directed C-H activation reactions. This contrasts with the 2-unsubstituted analog, where such diversification options are absent. In the context of imidazo[4,5-b]pyridine-based kinase inhibitor programs (e.g., DYRK1/CLK1 dual inhibitors disclosed in patent US20180273528), the ability to elaborate the 2-position is essential for exploring vectors that project toward the solvent-exposed region of the ATP-binding pocket, as evidenced by the prevalence of 2-substituted imidazo[4,5-b]pyridines in patent SAR tables [1].

Late-stage functionalization C-H activation Medicinal chemistry diversification

Optimal Application Scenarios for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for CNS Kinase Targets

The compound's computed TPSA of 41.6 Ų, single hydrogen-bond donor, and XLogP3 of 2.7 collectively satisfy CNS MPO desirability criteria, making it an ideal fragment starting point for CNS-penetrant kinase inhibitors. Its 2-methyl group provides a vector for rapid analog synthesis via benzylic functionalization, while the 5,7-dichloro pattern can engage halogen-bonding interactions in the kinase hinge region. Procurement of the 97% purity grade from Fluorochem ensures minimal interference from halogenated impurities that could confound fragment screening results [1].

Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The two chlorine atoms at C5 and C7 serve as orthogonal leaving groups for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling stepwise introduction of aryl or amino substituents. The 2-methyl group remains intact under standard cross-coupling conditions, preserving the imidazole N-H for subsequent N-alkylation or as a hydrogen-bond donor in the final target molecule. The 97% purity grade minimizes catalyst poisoning, a critical factor when using expensive palladium catalysts at low loadings.

Physicochemical Tool Compound for Property-Based Drug Design Education and Training

With its well-defined computed properties (LogP 2.7, TPSA 41.6 Ų, MW 202.04, HBD 1, HBA 2) and commercial availability at two distinct purity grades (95% and 97%), this compound serves as an excellent teaching tool for illustrating the principles of lipophilic efficiency (LipE), ligand efficiency (LE), and CNS MPO scoring. Researchers can experimentally verify computed parameters and benchmark their analytical methods against the vendor-certified purity documentation.

Intermediate for DYRK1/CLK1 Dual Inhibitor Lead Optimization

The imidazo[4,5-b]pyridine core is a recognized scaffold for dual DYRK1/CLK1 inhibition, as evidenced by patent US20180273528 [2]. The 5,7-dichloro-2-methyl substitution pattern provides a starting point for elaboration into potent, selective inhibitors by exploiting the differential reactivity of the C5 and C7 chlorine atoms for sequential derivatization. The 2-methyl group can be further modified to access the solvent-exposed region, a strategy frequently employed in kinase inhibitor optimization to improve selectivity and pharmacokinetic properties.

Quote Request

Request a Quote for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.